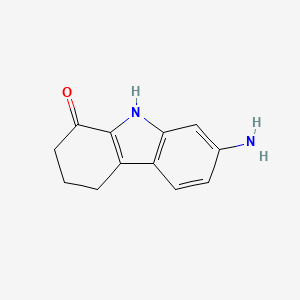

7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-amino-2,3,4,9-tetrahydrocarbazol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-7-4-5-8-9-2-1-3-11(15)12(9)14-10(8)6-7/h4-6,14H,1-3,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPRWBIYAAFWNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)NC3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587993 | |

| Record name | 7-Amino-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936074-69-0 | |

| Record name | 7-Amino-2,3,4,9-tetrahydro-1H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1H NMR spectrum of 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one

An In-depth Technical Guide to the ¹H NMR Spectrum of 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its core structure, a tetrahydrocarbazole, is a scaffold found in numerous biologically active natural products and synthetic molecules.[1] The presence of both an amino group and a keto group on this framework suggests a potential for diverse pharmacological activities, making its unambiguous structural elucidation paramount for drug discovery and development programs.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is one of the most powerful tools for the structural analysis of organic molecules. This guide provides a detailed technical overview of the ¹H NMR spectrum of this compound, offering a predictive analysis based on foundational NMR principles and data from structurally related analogs. We will delve into the expected chemical shifts, coupling constants, and signal multiplicities, providing a rationale for these predictions. Furthermore, a comprehensive, field-tested protocol for acquiring a high-quality ¹H NMR spectrum of this compound is presented, ensuring researchers can confidently validate their synthetic products.

Molecular Structure and Numbering

A clear understanding of the molecular structure is the first step in interpreting its NMR spectrum. Below is the chemical structure of this compound with the standard numbering system for the carbazole ring.

Figure 1: Chemical structure of this compound with IUPAC numbering.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, amine, imine, and aliphatic protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing keto group, as well as the overall architecture of the fused ring system. The following analysis is based on a standard NMR solvent such as DMSO-d₆, which is capable of dissolving the polar compound and allows for the observation of exchangeable protons (NH and NH₂).

Aromatic Region (δ 6.0 - 8.0 ppm)

The aromatic portion of the molecule consists of three protons on the benzene ring at positions 5, 6, and 8. The amino group at C7 and the fusion of the pyrrole ring significantly influence their chemical shifts.

-

H-5: This proton is expected to appear as a doublet. It is ortho to the C4b-C5 bond and meta to the amino group. Its chemical shift will be influenced by the overall aromatic system.

-

H-6: This proton is ortho to the electron-donating amino group, which will cause a significant upfield shift (to a lower ppm value) compared to an unsubstituted carbazole. It is expected to appear as a doublet.

-

H-8: This proton is meta to the amino group and will be less affected by its electron-donating nature compared to H-6. It is expected to appear as a singlet or a narrowly split doublet.

Amine and Imine Protons (Variable Chemical Shifts)

-

N₉-H (Imine Proton): The proton on the pyrrole nitrogen is expected to be a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, it is typically observed in the downfield region, often above 10 ppm.

-

C₇-NH₂ (Amino Protons): The two protons of the amino group will likely appear as a broad singlet. The electron-donating nature of the amino group to the aromatic ring can lead to some degree of restricted rotation, potentially resulting in two separate signals under certain conditions, although a single broad peak is more common. Their chemical shift is also highly variable.

Aliphatic Region (δ 2.0 - 4.0 ppm)

The tetrahydro portion of the carbazole ring contains three sets of methylene protons at positions 2, 3, and 4.

-

H-2 (Methylene Protons): These protons are adjacent to the C1 carbonyl group. The electron-withdrawing nature of the carbonyl will deshield these protons, causing them to resonate at a lower field (higher ppm) compared to the other methylene groups. They are expected to appear as a triplet, being coupled to the H-3 protons.

-

H-3 (Methylene Protons): These protons are adjacent to both the H-2 and H-4 methylene groups. They will appear as a multiplet due to coupling with both neighboring sets of protons.

-

H-4 (Methylene Protons): These protons are adjacent to the C4a carbon, which is part of the aromatic system. This proximity to the aromatic ring will cause some deshielding. They are expected to appear as a triplet, being coupled to the H-3 protons.

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in DMSO-d₆.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.0-7.2 | d | ~8.0 |

| H-6 | ~6.3-6.5 | d | ~8.0 |

| H-8 | ~6.8-7.0 | s or d | ~2.0 |

| C₇-NH₂ | ~4.5-5.5 | br s | - |

| N₉-H | ~10.5-11.5 | br s | - |

| H-4 | ~2.8-3.0 | t | ~6.0 |

| H-2 | ~2.5-2.7 | t | ~6.0 |

| H-3 | ~2.0-2.2 | m | - |

Note: These are predicted values and may vary based on the specific experimental conditions.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality, interpretable ¹H NMR spectrum of this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

I. Sample Preparation

-

Analyte Purity: Ensure the sample is of high purity (ideally >95%). Impurities can introduce extraneous peaks and complicate spectral interpretation.

-

Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is an excellent choice for this compound due to its ability to dissolve polar molecules and its high boiling point, which reduces evaporation. Importantly, it allows for the observation of exchangeable N-H protons.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. This concentration is generally sufficient for modern NMR spectrometers.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2] Most high-quality NMR solvents contain TMS. If not, a small amount can be added.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Any contaminants on the tube can interfere with the spectrum.

II. NMR Spectrometer Setup and Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted for instruments with different field strengths.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | A standard 30-degree pulse experiment is a good starting point for quantitative measurements. |

| Number of Scans (NS) | 16 | This is typically sufficient for a sample of this concentration. Increase if the signal-to-noise ratio is low. |

| Acquisition Time (AQ) | ~4 seconds | A longer acquisition time provides better resolution. |

| Relaxation Delay (D1) | 2 seconds | A sufficient delay ensures that the nuclei have returned to equilibrium before the next pulse, which is important for accurate integration. |

| Spectral Width (SW) | 16 ppm | This range will encompass all expected proton signals, from the downfield imine proton to the upfield aliphatic protons. |

| Temperature | 298 K (25 °C) | Standard room temperature is suitable. Temperature can affect the chemical shifts of exchangeable protons. |

III. Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation. This will improve the signal-to-noise ratio with a minimal loss of resolution.

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure the baseline is flat.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) can be used.

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each peak. The integration values should be consistent with the number of protons in the molecule.

Experimental Workflow Diagram

Figure 2: A comprehensive workflow for the acquisition and processing of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be rich in information, with distinct signals for each of the non-equivalent protons. A thorough understanding of the substituent effects and the underlying NMR principles allows for a confident prediction and interpretation of the spectrum. By following the detailed experimental protocol provided, researchers can acquire high-quality data, enabling the unambiguous structural confirmation of this important synthetic molecule. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel carbazole derivatives for potential therapeutic applications.

References

-

Indian Journal of Chemistry. (2004). Attempted synthesis of substituted carbazoles from 1-oxo-1,2,3,4-tetrahydro-carbazoles and 1-hydroxyimino-1,2,3,4-tetrahydrocarbazoles. Retrieved from [Link]

-

ResearchGate. (2017). 1 H-NMR spectrum of compound (7). Retrieved from [Link]

-

Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydrocarbazole. Retrieved from [Link]

-

ResearchGate. (2010). 1 H-NMR spectrum of carbazole. Retrieved from [Link]

-

ResearchGate. (2014). The synthesis and the spectral characterization of some derivated substituted benzamides of 7-metoxi-9-amino-1,2,3,4-tetrahydroacridine. Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

-

National Institutes of Health. (2013). (E)-2-[(Furan-2-yl)methylidene]-7-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. Retrieved from [Link]

-

ResearchGate. (2002). A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,9-Tetrahydro-4H-carbazol-4-one. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

National Institutes of Health. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

-

ResearchGate. (2008). 2,3,4,9-Tetrahydro-1H-carbazole. Retrieved from [Link]

-

Semantic Scholar. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

-

MDPI. (2005). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Retrieved from [Link]

-

MDPI. (2020). 4-Amino-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one. Retrieved from [Link]

-

Wikipedia. (2025). Tetrahydrocarbazole. Retrieved from [Link]

-

ResearchGate. (2012). 7-Phenyl-3,4,8,9-tetrahydro-2H-pyridazino[1,6-a][3][4][5]triazin-2-imine. Retrieved from [Link]

-

ResearchGate. (2010). ChemInform Abstract: 2-Acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one in the Synthesis of Heteroannulated Carbazoles.. Retrieved from [Link]

-

International Union of Crystallography. (2015). Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole. Retrieved from [Link]

Sources

- 1. Tetrahydrocarbazole - Wikipedia [en.wikipedia.org]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 1,2,3,4-Tetrahydrocarbazole(942-01-8) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,2,3,4-Tetrahydrocarbazole | C12H13N | CID 13664 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one: A Technical Guide to Target Identification and Validation

Foreword: The Carbazole Scaffold - A Privileged Structure in Medicinal Chemistry

The carbazole ring system, a tricyclic aromatic heterocycle, is a cornerstone in drug discovery, renowned for its presence in a multitude of naturally occurring and synthetic bioactive compounds.[1][2] Its rigid, planar structure and ability to intercalate into DNA, coupled with its capacity for diverse functionalization, have rendered it a "privileged scaffold." This has led to the development of numerous FDA-approved drugs for a wide array of therapeutic areas, including cancer, neurodegenerative disorders, and microbial infections.[3] The specific compound of interest, 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one, presents a unique combination of a partially saturated carbazole core, a key amino group, and a ketone functionality. This distinct structural arrangement suggests a high potential for specific interactions with various biological targets, warranting a systematic and in-depth investigation into its therapeutic promise.

This technical guide is designed for researchers, scientists, and drug development professionals. It will not follow a rigid template but will instead provide a strategic roadmap for the identification and validation of the most promising therapeutic targets for this compound. We will delve into the causality behind experimental choices, ensuring that each proposed protocol is a self-validating system, grounded in established scientific principles.

Part 1: Structural Insights and Postulated Therapeutic Arenas

The chemical architecture of this compound offers several clues to its potential biological activity. The tetrahydrocarbazole core provides a rigid scaffold, while the 7-amino group can act as a hydrogen bond donor and a site for further chemical modification. The 1-keto group can participate in hydrogen bonding as an acceptor. This combination of features suggests potential interactions with a variety of enzyme active sites and receptor binding pockets.

Based on the extensive literature on related carbazole derivatives, we can postulate three primary therapeutic arenas for this compound:

-

Oncology: The anticancer potential of carbazoles is well-documented.[3][4] The structural similarity of our lead compound to known inhibitors of key cancer-related pathways makes this a primary area of investigation.

-

Neuroprotection: Aminocarbazole derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's and in mitigating ischemic brain injury.[5][6] The presence of the amino group on the carbazole scaffold is a key feature in this regard.

-

Antimicrobial and Anti-inflammatory: The broad-spectrum antimicrobial and anti-inflammatory properties of carbazoles offer another avenue for exploration.[1][7]

The following sections will detail the most promising molecular targets within these therapeutic areas and provide a comprehensive guide to their experimental validation.

Part 2: High-Priority Therapeutic Targets and Validation Strategies

This section outlines a multi-pronged approach to target identification and validation, focusing on the most plausible targets based on the structure of this compound and the known pharmacology of related compounds.

Oncology: Targeting Uncontrolled Cell Proliferation

The fight against cancer remains a primary focus of drug discovery. Carbazole derivatives have been shown to interfere with multiple pathways essential for tumor growth and survival.[3][4]

Rationale: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[8] Its aberrant activation is a hallmark of many cancers.[9] The structural features of our lead compound, particularly the carbazolone core, suggest its potential as a kinase inhibitor.

Signaling Pathway Overview:

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Workflow:

Caption: Workflow for kinase inhibitor validation.

Detailed Protocols:

-

Protocol 2.1.1a: In Vitro Kinase Inhibition Assay (TR-FRET) This assay provides a high-throughput method to assess the direct inhibition of PI3K or Akt kinase activity.[9][10]

-

Reagents: Recombinant human PI3K/Akt enzyme, GFP-tagged substrate, terbium-labeled anti-phospho-substrate antibody, ATP, and the test compound (this compound).

-

Procedure: a. In a 384-well plate, add the test compound at various concentrations. b. Add the kinase and GFP-substrate solution and incubate. c. Initiate the kinase reaction by adding ATP. d. Stop the reaction and add the terbium-labeled antibody. e. Read the plate on a TR-FRET-compatible reader and calculate the IC50 value.

-

Self-Validation: Include a known PI3K/Akt inhibitor as a positive control and a vehicle (DMSO) as a negative control.

-

-

Protocol 2.1.1b: Cell-Based Western Blot for Akt Phosphorylation This protocol validates the inhibition of the pathway in a cellular context.

-

Cell Line: Use a cancer cell line with a known activated PI3K/Akt pathway (e.g., MCF-7 breast cancer cells).

-

Procedure: a. Seed cells in a 6-well plate and allow them to adhere. b. Treat cells with the test compound at various concentrations for a specified time. c. Lyse the cells and quantify protein concentration. d. Perform SDS-PAGE and transfer proteins to a PVDF membrane. e. Probe the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt. f. Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.

-

Self-Validation: Total Akt serves as a loading control. A known inhibitor is used as a positive control.

-

Rationale: Topoisomerase II is a crucial enzyme for DNA replication and cell division, and its inhibitors are effective anticancer agents.[4] The planar carbazole structure is known to intercalate into DNA, a mechanism often associated with topoisomerase II inhibition.

Experimental Protocol:

-

Protocol 2.1.2a: Topoisomerase II Relaxation Assay

-

Reagents: Supercoiled plasmid DNA, human topoisomerase II enzyme, ATP, and the test compound.

-

Procedure: a. Incubate the supercoiled DNA with topoisomerase II and the test compound at various concentrations in the presence of ATP. b. Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. c. Visualize the DNA bands under UV light. Inhibition of the enzyme will result in the persistence of the supercoiled DNA form.

-

Self-Validation: Etoposide, a known topoisomerase II inhibitor, should be used as a positive control.

-

Neuroprotection: Combating Neurodegenerative Diseases

The rising prevalence of neurodegenerative diseases necessitates the development of novel neuroprotective agents. Aminocarbazole derivatives have emerged as a promising class of compounds in this area.[5][6]

Rationale: Inhibition of BChE is a validated therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[11][12] Tetrahydrocarbazole derivatives have been identified as potent and selective BChE inhibitors.

Experimental Workflow:

Caption: Workflow for BChE inhibitor discovery.

Detailed Protocol:

-

Protocol 2.2.1a: Colorimetric BChE Inhibition Assay This assay is based on the Ellman's method, where the product of substrate hydrolysis reacts with DTNB to produce a colored product.[13][14]

-

Reagents: Human BChE, butyrylthiocholine iodide (substrate), DTNB (Ellman's reagent), and the test compound.

-

Procedure: a. In a 96-well plate, add the test compound at various concentrations. b. Add BChE and incubate. c. Initiate the reaction by adding the substrate and DTNB. d. Measure the absorbance at 412 nm over time using a microplate reader. e. Calculate the percentage of inhibition and the IC50 value.

-

Self-Validation: A known BChE inhibitor (e.g., ethopropazine) is used as a positive control. The assay should also be run against acetylcholinesterase (AChE) to determine selectivity.

-

Antimicrobial and Anti-inflammatory Activity

The increasing threat of antibiotic resistance and the need for safer anti-inflammatory drugs make this a valuable area of investigation.[1][7]

Rationale: Carbazole derivatives have demonstrated broad-spectrum antibacterial activity.[7][15] The mechanism often involves disruption of the bacterial cell membrane.[15]

Experimental Protocol:

-

Protocol 2.3.1a: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16]

-

Microorganisms: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Procedure: a. Prepare a two-fold serial dilution of the test compound in a 96-well plate containing broth medium. b. Inoculate each well with a standardized bacterial suspension. c. Incubate the plate at 37°C for 18-24 hours. d. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Self-Validation: Include a positive control (a known antibiotic like ciprofloxacin) and a negative control (no compound).

-

Rationale: Chronic inflammation is a key factor in many diseases. Carbazole derivatives have shown anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[2][17]

Experimental Protocol:

-

Protocol 2.3.2a: Inhibition of Albumin Denaturation Assay This in vitro assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[18][19]

-

Reagents: Bovine serum albumin (BSA), phosphate-buffered saline (PBS), and the test compound.

-

Procedure: a. Prepare a reaction mixture containing BSA and the test compound at various concentrations. b. Induce denaturation by heating the mixture. c. After cooling, measure the turbidity of the solution spectrophotometrically. d. Calculate the percentage inhibition of denaturation.

-

Self-Validation: A known anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.

-

Part 3: Data Presentation and Interpretation

For each of the proposed assays, it is crucial to present the data in a clear and quantitative manner. The following tables provide templates for summarizing the results.

Table 1: Summary of Kinase Inhibition and Antiproliferative Activity

| Target Kinase | IC50 (µM) | Cancer Cell Line | GI50 (µM) |

| PI3Kα | MCF-7 | ||

| Akt1 | A549 | ||

| mTOR | HCT116 |

Table 2: Summary of Cholinesterase Inhibition

| Enzyme | IC50 (µM) | Selectivity Index (AChE IC50 / BChE IC50) |

| BChE | ||

| AChE |

Table 3: Summary of Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

| S. aureus (ATCC 29213) | |

| E. coli (ATCC 25922) | |

| P. aeruginosa (ATCC 27853) |

Table 4: Summary of In Vitro Anti-inflammatory Activity

| Assay | IC50 (µg/mL) |

| Albumin Denaturation Inhibition | |

| COX-2 Inhibition | |

| 5-LOX Inhibition |

Conclusion: A Path Forward

The compound this compound represents a promising starting point for the development of novel therapeutics. Its unique structural features, combined with the well-established biological activities of the carbazole scaffold, suggest a high probability of discovering potent and selective modulators of key biological targets. This guide provides a comprehensive and scientifically rigorous framework for the initial stages of this discovery process. By systematically evaluating the compound against the proposed targets in oncology, neuroprotection, and antimicrobial/anti-inflammatory research, a clear path to lead optimization and preclinical development can be established. The key to success will be a meticulous and data-driven approach, guided by the principles of robust assay design and self-validation as outlined in this document.

References

-

Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

-

ARKIVOC. (2015). Applications of aminocarbazoles in heterocyclic synthesis. ARKIVOC, 2015(i), 244-268. [Link]

-

Scientific Reports. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Scientific Reports, 11(1), 63. [Link]

-

National Center for Biotechnology Information. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(19), 6598. [Link]

-

Bentham Science. (2025). Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. Mini-Reviews in Medicinal Chemistry, 25(17). [Link]

-

MDPI. (2023). Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. Molecules, 28(7), 2963. [Link]

-

Wiley Online Library. (2025). A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. Medicinal Research Reviews. [Link]

-

MDPI. (2022). Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells. Molecules, 27(15), 4995. [Link]

-

PubMed. (2016). Neuroprotective Efficacy of an Aminopropyl Carbazole Derivative P7C3-A20 in Ischemic Stroke. CNS Neuroscience & Therapeutics, 22(12), 977-984. [Link]

-

ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. [Link]

-

Sunlong Biotech. (n.d.). Butyrylcholinesterase Inhibitor Activity Assay Kit. [Link]

-

National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. [Link]

-

protocols.io. (2019). Assessment of antimicrobial activity. [Link]

-

Preprints.org. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

-

PubMed. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening, 14(2), 181-192. [Link]

-

Taylor & Francis Online. (2020). Synthesis and antitumor activity of tetrahydrocarbazole hybridized with dithioate derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1010-1018. [Link]

-

Frontiers. (2023). Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen: synthesis, in silico and in vitro bioevaluation. Frontiers in Microbiology, 14. [Link]

-

ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. [Link]

-

INNOSC Theranostics and Pharmacological Sciences. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. 2(2), 755. [Link]

-

National Center for Biotechnology Information. (2020). Identification of Compounds for Butyrylcholinesterase Inhibition. SLAS Discovery, 25(8), 929-940. [Link]

-

ACS Omega. (2018). Laser-Induced Antibacterial Activity of Novel Symmetric Carbazole-Based Ethynylpyridine Photosensitizers. 3(4), 4384-4392. [Link]

-

MDPI. (2021). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Plants, 10(9), 1858. [Link]

-

Cancer Research. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. 68(9 Supplement), 505. [Link]

-

ResearchGate. (n.d.). Carbazole derivatives with pharmacological properties. [Link]

-

PubMed. (2008). Neuroprotection of gamma-aminobutyric acid receptor agonists via enhancing neuronal nitric oxide synthase (Ser847) phosphorylation through increased neuronal nitric oxide synthase and PSD95 interaction and inhibited protein phosphatase activity in cerebral ischemia. Journal of Neuroscience Research, 86(12), 2787-2797. [Link]

-

Royal Society of Chemistry. (2016). Structure–activity relationships of tetrahydrocarbazole derivatives as antifungal lead compounds. MedChemComm, 7(6), 1189-1194. [Link]

-

BMG LABTECH. (2020). Kinase assays. [Link]

-

National Center for Biotechnology Information. (2019). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Journal of Traditional and Complementary Medicine, 9(4), 325-329. [Link]

-

YouTube. (2025). Discovery, regulation and function of the PI 3-Kinase and AKT pathway in cancer. [Link]

-

ResearchGate. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

-

PubMed. (1995). Opportunities for neuroprotective drugs in clinical management of head injury. Journal of Emergency Medicine, 13(6), 747-757. [Link]

-

MDPI. (2024). Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening. International Journal of Molecular Sciences, 25(11), 6112. [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

-

PNAS. (2023). Enhancement of the liver's neuroprotective role ameliorates traumatic brain injury pathology. 120(26), e2302148120. [Link]

-

MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Sci. Pharm., 91(1), 1. [Link]

-

PubMed Central. (2018). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Current Drug Discovery Technologies, 15(3), 205-216. [Link]

-

PubMed. (2024). Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. Bioorganic & Medicinal Chemistry, 109, 117873. [Link]

-

National Center for Biotechnology Information. (2012). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Journal of Hematology/Oncology, 8(7). [Link]

-

National Center for Biotechnology Information. (2023). Analytical methods for assessing antimicrobial activity of nanomaterials in complex media: advances, challenges, and perspectives. Environmental Science: Nano, 10(6), 1548-1571. [Link]

-

Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]

-

PubMed Central. (2024). Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. Scientific Reports, 14(1), 1018. [Link]

-

Pharmacia. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia, 69(2), 485-500. [Link]

Sources

- 1. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Neuroprotective Efficacy of an Aminopropyl Carbazole Derivative P7C3-A20 in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

- 9. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. m.sunlongbiotech.com [m.sunlongbiotech.com]

- 12. mdpi.com [mdpi.com]

- 13. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Butyrylcholinesterase Assay Kit (ab241010) | Abcam [abcam.com]

- 15. Frontiers | Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen: synthesis, in silico and in vitro bioevaluation [frontiersin.org]

- 16. Assessment of antimicrobial activity [protocols.io]

- 17. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Characterizing 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one as a Kinase Inhibitor

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one, a carbazole derivative, as a potential kinase inhibitor. This document outlines the rationale behind the experimental design, detailed protocols for in vitro and cell-based assays, and guidance on data interpretation. The carbazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active compounds.[1] This guide uses this compound as a representative example to illustrate a robust workflow for characterizing novel small molecule kinase inhibitors.

Introduction: The Therapeutic Potential of Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] Small molecule inhibitors that target the ATP-binding site of kinases have emerged as a major class of therapeutics.[3] The tetrahydrocarbazole core is of significant interest in the development of new therapeutic agents due to its structural rigidity and amenability to chemical modification, which allows for the exploration of structure-activity relationships (SAR).[4] The protocols herein are designed to ascertain the kinase inhibitory potential of this compound and similar novel chemical entities.

Physicochemical Properties of this compound:

| Property | Value |

| CAS Number | 936074-69-0 |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

Postulated Mechanism of Action and Target Pathway

While the specific kinase targets of this compound are yet to be fully elucidated, its structural features suggest it may function as an ATP-competitive inhibitor. This mode of action involves the compound binding to the kinase's active site, where ATP would normally bind, thereby preventing the phosphorylation of downstream substrates. For the purpose of this guide, we will hypothesize its interaction with the well-characterized Ras-Raf-MEK-ERK (MAPK) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently mutated in cancer.

Hypothetical Signaling Pathway Inhibition

Caption: General workflow for a cell-based assay to measure the inhibition of protein phosphorylation.

Step-by-Step Protocol:

-

Cell Culture: Seed a relevant cell line (e.g., A375 human melanoma cells, which harbor the B-Raf V600E mutation) into a 96-well cell culture plate and grow to 80-90% confluency.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the compound dilutions.

-

Incubate for a predetermined time (e.g., 2 hours) at 37°C and 5% CO₂.

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with cold PBS.

-

Add an appropriate lysis buffer (containing protease and phosphatase inhibitors) to each well.

-

Incubate on ice for 20 minutes with gentle shaking.

-

-

Immunoassay for Phospho-Protein:

-

Follow the manufacturer's protocol for a phospho-ERK (or other relevant downstream target) ELISA or TR-FRET assay kit. T[5]his typically involves transferring the cell lysate to an antibody-coated plate, followed by incubation with detection antibodies and a substrate or reading on a TR-FRET compatible plate reader.

-

-

Data Analysis:

-

Normalize the phospho-protein signal to the total protein concentration or to a housekeeping protein.

-

Calculate the percentage of inhibition of phosphorylation relative to vehicle-treated controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the EC₅₀ value.

-

Western blotting is a valuable secondary assay to confirm the results of the phospho-protein assay and to investigate the effects on multiple proteins in the signaling cascade.

Step-by-Step Protocol:

-

Protein Extraction and Quantification: Treat and lyse cells as described in the cell-based assay protocol. Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-MEK, anti-total-MEK) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-protein bands to the corresponding total protein bands to assess the degree of inhibition.

References

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

-

BMG LABTECH. (2020, September 1). Kinase assays. Available from: [Link]

-

MDPI. (n.d.). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Available from: [Link]

-

MDPI. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Available from: [Link]

-

Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Available from: [Link]

-

MOST Wiedzy. (n.d.). Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of Carbazolones and 3-Acetylindoles via Oxidative C-N Bond Formation through PIFA-Mediated Annulation of 2-Aryl Enaminones. Available from: [Link]

-

National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Available from: [Link]

-

PubMed. (2022, October). N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine inhibits bladder cancer progression by suppressing YAP1/TAZ. Available from: [Link]

-

MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available from: [Link]

-

ResearchGate. (2025, August 9). Studies on the synthesis of 4-oxo-2,3,4,9-tetrahydrocarbazole derivatives. Available from: [Link]

-

ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay? Available from: [Link]

-

PubMed. (2009, July 1). Substituted tetrahydrocarbazoles with potent activity against human papillomaviruses. Available from: [Link]

-

ResearchGate. (2025, August 7). Microwave-Assisted One-Pot Synthesis of Substituted Tetrahydrocarbazole and 8,9,10,11-Tetrahydro-7H-pyrido[a]carbazoles. Available from: [Link]

-

PubMed. (2024, February 5). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. Available from: [Link]

-

ResearchGate. (n.d.). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1): A potent protein kinase C-ι inhibitor as a potential anticancer drug. Available from: [Link]

-

ChemWhat. (n.d.). This compound(SALTDATA: FREE) CAS#: 936074-69-0. Available from: [Link]

-

Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Available from: [Link]

-

ACS Publications. (n.d.). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Available from: [Link]

Sources

- 1. Making sure you're not a bot! [mostwiedzy.pl]

- 2. mdpi.com [mdpi.com]

- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 4. Substituted tetrahydrocarbazoles with potent activity against human papillomaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

Application Notes & Protocols: Experimental Design for the Investigation of 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one

Introduction: The Therapeutic Potential of the Carbazole Scaffold

The carbazole nucleus is a privileged scaffold in medicinal chemistry, with naturally occurring and synthetic derivatives exhibiting a wide array of pharmacological activities, including antitumor, antibacterial, and neuroprotective properties.[1] The unique electronic and structural features of carbazoles allow for diverse functionalization, leading to compounds that can interact with various biological targets.[1][2] Notably, several carbazole-based molecules have emerged as promising protein kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[3] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3]

This document provides a comprehensive experimental design for the preclinical evaluation of a novel carbazole derivative, 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one . The proposed studies are structured to systematically characterize its physicochemical properties, evaluate its biological activity with a focus on kinase inhibition, and assess its preliminary drug-like properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of new chemical entities.

Part 1: Foundational Characterization of this compound

A thorough initial characterization is paramount to ensure the integrity of subsequent biological data. This phase focuses on confirming the identity, purity, and fundamental physicochemical properties of the test compound.

Identity and Purity Confirmation

Rationale: The definitive identification and purity of the test compound are essential for the reproducibility and accuracy of all subsequent experiments. Impurities could lead to misleading biological results or off-target effects.

Protocol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Analyze the spectra to confirm the chemical structure of this compound.

-

-

Mass Spectrometry (MS):

-

Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition and exact mass of the compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop an HPLC method to assess the purity of the compound.

-

The purity should ideally be ≥95% for use in biological assays.

-

Physicochemical Profiling

Rationale: Understanding the physicochemical properties of a compound is critical for interpreting its biological activity and for guiding formulation development.

Protocol:

-

Aqueous Solubility:

-

Determine the solubility in phosphate-buffered saline (PBS) at physiological pH (7.4).

-

This can be performed using methods such as nephelometry or by HPLC analysis of a saturated solution.

-

-

Lipophilicity (LogP/LogD):

-

Determine the octanol-water partition coefficient (LogP) or distribution coefficient (LogD at pH 7.4).

-

This is a key indicator of a compound's potential for membrane permeability and can be measured by shake-flask method coupled with UV-Vis or HPLC analysis.

-

Part 2: In Vitro Biological Evaluation: A Kinase-Centric Approach

Based on the known activities of many carbazole derivatives, a primary hypothesis is that this compound may function as a kinase inhibitor.[3][4] The following experimental workflow is designed to test this hypothesis, starting with broad screening and progressing to more specific cellular assays.

}

Broad-Spectrum Kinase Profiling

Rationale: An initial broad-spectrum screen against a panel of diverse kinases is a cost-effective and efficient method to identify potential kinase targets and to assess the selectivity of the compound early in the discovery process.

Protocol:

-

Kinase Panel Screen:

-

Submit the compound to a commercial service for screening against a panel of representative kinases (e.g., a panel of 50-100 kinases covering different families).

-

The initial screen is typically performed at a single high concentration (e.g., 10 µM).

-

The output will be the percent inhibition of each kinase at the tested concentration.

-

Determination of IC50 for "Hit" Kinases

Rationale: For any kinases that show significant inhibition in the initial screen ("hits"), a dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is crucial for comparing different compounds and for guiding further studies.

Protocol: In Vitro Kinase Assay [5][6][7]

-

Reaction Setup:

-

Prepare a reaction mixture containing the purified recombinant "hit" kinase, a suitable kinase buffer, a specific substrate (peptide or protein), and ATP.[5]

-

Add varying concentrations of this compound to the reaction mixture.

-

-

Reaction Initiation and Incubation:

-

Initiate the kinase reaction by adding a mixture of MgCl2 and ATP.[5]

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

-

-

Detection of Kinase Activity:

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based Assay: Using commercially available kits that measure the amount of ATP remaining after the kinase reaction.

-

Fluorescence-based Assay: Using a fluorescently labeled substrate and detecting the change in fluorescence upon phosphorylation.[8]

-

-

-

Data Analysis:

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

| Parameter | Description | Example Target Value |

| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. | < 1 µM |

Cell-Based Assays

Rationale: While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are critical to confirm that the compound can penetrate cells, engage its target in a cellular context, and elicit a biological response.[9]

2.3.1 Target Engagement Assays

Protocol: Western Blotting for Phospho-Protein Levels

-

Cell Treatment:

-

Select a cancer cell line known to have high activity of the target kinase.

-

Treat the cells with increasing concentrations of the compound for a specified duration.

-

-

Protein Extraction and Quantification:

-

Lyse the cells to extract total protein and determine the protein concentration.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with antibodies specific for the phosphorylated form of the kinase's substrate and a total protein control.

-

-

Analysis:

-

Quantify the band intensities to determine the reduction in substrate phosphorylation as a function of compound concentration.

-

2.3.2 Phenotypic Assays

Protocol: Cell Viability/Proliferation Assay [10][11]

-

Cell Seeding:

-

Seed cancer cell lines in 96-well plates.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of the compound for 48-72 hours.

-

-

Viability Measurement:

-

Assess cell viability using a colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

-

-

Data Analysis:

-

Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

-

| Cell Line | Target Kinase Overexpression/Activity | Expected Outcome |

| MCF-7 (Breast Cancer) | High | High sensitivity to the compound |

| A549 (Lung Cancer) | Moderate | Moderate sensitivity |

| HCT116 (Colon Cancer) | Low | Low sensitivity |

Part 3: Preliminary ADME/Tox Profiling

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox) properties is crucial to identify potential liabilities that could lead to failure in later stages of drug development.[12][13][14][15]

}

In Vitro ADME Assays

Protocol:

-

Metabolic Stability:

-

Incubate the compound with liver microsomes (human and rat) to assess its stability to metabolism by cytochrome P450 enzymes.

-

Measure the disappearance of the parent compound over time using LC-MS/MS.

-

-

Plasma Protein Binding:

-

Determine the extent to which the compound binds to plasma proteins using equilibrium dialysis.

-

High plasma protein binding can limit the free concentration of the drug available to act on its target.

-

-

CYP450 Inhibition:

-

Evaluate the potential of the compound to inhibit major cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6).

-

This is important for assessing the risk of drug-drug interactions.

-

In Vitro Toxicology

Protocol:

-

Cytotoxicity in Non-Cancerous Cells:

-

Assess the cytotoxicity of the compound in a non-cancerous cell line (e.g., normal human fibroblasts) to determine its therapeutic index (the ratio of the toxic dose to the therapeutic dose).

-

-

hERG Channel Inhibition:

-

Evaluate the potential for inhibition of the hERG potassium channel, which can be associated with cardiotoxicity. This is often done using an automated patch-clamp assay.

-

Part 4: In Vivo Efficacy Studies

Rationale: If the in vitro data are promising (potent and selective kinase inhibition, good cell-based activity, and an acceptable preliminary ADME/Tox profile), the next step is to evaluate the compound's efficacy in a living organism.[16][17]

Xenograft Models

Rationale: Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool for evaluating the in vivo efficacy of anticancer agents.[18][19][20] Patient-derived xenograft (PDX) models, which use tumor tissue directly from patients, can offer higher translational relevance.[21]

Protocol: Subcutaneous Xenograft Model

-

Tumor Implantation:

-

Implant a suitable human cancer cell line (selected based on in vitro sensitivity and target kinase expression) subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[18]

-

-

Tumor Growth and Treatment:

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into vehicle control and treatment groups.

-

Administer the compound and a vehicle control daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

-

Efficacy Assessment:

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, histology).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control.

-

| Parameter | Description |

| Tumor Volume | Measured with calipers (Volume = 0.5 x Length x Width²) |

| Body Weight | Monitored as an indicator of toxicity |

| T/C Ratio | (Median tumor volume of treated group / Median tumor volume of control group) x 100 |

Conclusion

This comprehensive experimental design provides a systematic and logical framework for the preclinical evaluation of this compound. By following these protocols, researchers can generate a robust data package to support the progression of this promising compound through the drug discovery pipeline. The emphasis on understanding the mechanism of action, confirming target engagement, and early assessment of drug-like properties is designed to increase the probability of success in developing a novel therapeutic agent.

References

-

Gribble, G. W. (2010). Carbazole Alkaloids. The Alkaloids: Chemistry and Biology, 68, 1-293. [Link]

-

PubChem. (n.d.). 1,2,3,9-Tetrahydro-4H-carbazol-4-one. National Center for Biotechnology Information. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents. Molecules, 22(10), 1668. [Link]

-

Sadeghpour, M., et al. (2019). Design, Synthesis, in Vivo and in Vitro Studies of 1,2,3,4-tetrahydro-9H-carbazole Derivatives, Highly Selective and Potent Butyrylcholinesterase Inhibitors. Medicinal Chemistry Research, 28(6), 849-860. [Link]

-

An, F., & Li, X. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 983292. [Link]

-

PPD. (n.d.). Preclinical Studies in Drug Development. Thermo Fisher Scientific. [Link]

-

Iannelli, P., et al. (2020). Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment. Current Medicinal Chemistry, 27(1), 115-135. [Link]

-

Murugavel, S., et al. (2008). 2,3,4,9-Tetrahydro-1H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2470. [Link]

-

protocols.io. (2023). In vitro kinase assay. [Link]

-

van de Waterbeemd, H., & Gifford, E. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Nature Reviews Drug Discovery, 2(3), 192-204. [Link]

-

Lee, G. Y., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 20(1), 1-8. [Link]

-

Geng, L., et al. (2021). Rational Design and Development of Novel CDK9 Inhibitors for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 64(17), 12859-12878. [Link]

-

Gafurov, Y., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 243. [Link]

-

Wei, Z., et al. (2012). 2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides as a novel class of cannabinoid receptors agonists with low CNS penetration. Bioorganic & Medicinal Chemistry Letters, 22(13), 4354-4358. [Link]

-

ResearchGate. (n.d.). The 'retro-design' concept for novel kinase inhibitors. [Link]

-

U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]

-

Crown Bioscience. (2023). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. [Link]

-

AMSBIO. (n.d.). Preclinical research strategies for drug development. [Link]

-

MOST Wiedzy. (n.d.). Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. [Link]

-

Frontiers. (n.d.). In Silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

-

MDPI. (2023). Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. [Link]

-

ACG Publications. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. [Link]

-

Bio-protocol. (2022). In vitro kinase assay. [Link]

-

The Jackson Laboratory. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. [Link]

-

Taylor & Francis. (n.d.). Novel Protein Kinase Inhibitors: SMART Drug Design Technology. [Link]

-

Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. [Link]

-

National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design. [Link]

-

PubMed. (n.d.). New 1,2,3,9-tetrahydro-4H-carbazol-4-one derivatives: analogues of HEAT as ligands for the alpha1-adrenergic receptor subtypes. [Link]

-

ResearchGate. (2023). In vitro kinase assay v1. [Link]

-

Altogen Labs. (2021). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. [Link]

-

PubMed. (n.d.). 4-Phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione inhibitors of the checkpoint kinase Wee1. Structure-activity relationships for chromophore modification and phenyl ring substitution. [Link]

-

Creative Bioarray. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

-

ACS Omega. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. [Link]

-

ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. [Link]

-

Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. [Link]

-

PubMed Central. (n.d.). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. [Link]

-

Stemgent. (2023). Importance of ADME and Toxicology Studies in Drug Discovery. [Link]

-

PubMed Central. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]

-

PubChem. (n.d.). 3((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one. [Link]

-

PLOS ONE. (2020). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. [Link]

-

PubMed Central. (n.d.). The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. [Link]

-

ResearchGate. (n.d.). Examples of carbazole derivatives with known anticancer mode of action. [Link]

-

PubMed Central. (n.d.). Ethyl 4-oxo-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate. [Link]

Sources

- 1. Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro kinase assay [protocols.io]

- 6. In vitro kinase assay [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cellgs.com [cellgs.com]

- 14. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 15. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 16. ppd.com [ppd.com]

- 17. fda.gov [fda.gov]

- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. blog.crownbio.com [blog.crownbio.com]

- 20. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]

- 21. startresearch.com [startresearch.com]

Application Notes & Protocols: A Framework for Characterizing the Cellular Activity of 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one

Authored by: Gemini, Senior Application Scientist

Introduction

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives have been investigated for a range of therapeutic applications, including anticancer, antiviral, and neuroprotective activities.[2][3][4] Specifically, aminocarbazole derivatives have shown promise as tumor growth inhibitors, potentially through mechanisms involving p53.[5] 7-amino-2,3,4,9-tetrahydro-1H-carbazol-1-one is a novel compound belonging to this class. A systematic, multi-tiered approach to characterizing its biological activity in a cellular context is essential for elucidating its mechanism of action and therapeutic potential.

This document provides a comprehensive framework of validated, cell-based assays designed to systematically profile the activity of this compound. We will proceed through a logical cascade, beginning with foundational assessments of cytotoxicity and cell proliferation, followed by deeper mechanistic studies into apoptosis and key signaling pathways commonly modulated by anticancer agents. Each protocol is designed with internal controls and validation checkpoints to ensure data integrity and trustworthiness.

Tier 1: Foundational Viability and Proliferation Assays

The initial and most critical step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a quantitative measure of potency (e.g., IC50/GI50) and establishes the optimal concentration range for subsequent mechanistic assays.

Assay Principle: The WST-1 Cell Proliferation Assay

The Water Soluble Tetrazolium salt (WST-1) assay is a robust colorimetric method for quantifying viable, metabolically active cells. Mitochondrial dehydrogenases, which are only active in viable cells, cleave the WST-1 reagent to a soluble formazan dye. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells in the culture. This assay is preferred over older methods like MTT due to its single-step addition protocol and the water solubility of its product, which eliminates a cumbersome solubilization step.[6]

Experimental Workflow: Initial Compound Profiling

Caption: Workflow for determining compound IC50 using the WST-1 assay.

Protocol 1: WST-1 Cell Proliferation and Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound.

Materials:

-

Selected cancer cell line (e.g., MCF-7 for breast cancer)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound, dissolved in DMSO to a 10 mM stock

-

WST-1 Cell Proliferation Reagent (e.g., Sigma-Aldrich Cat. No. 11644807001)

-

Sterile 96-well flat-bottom cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader capable of measuring absorbance at 420-480 nm[7]

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells. Resuspend cells in complete medium to a concentration of 5 x 10⁴ cells/mL.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

-

Include wells for "vehicle control" (DMSO only) and "blank" (medium only).

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a serial dilution series of the test compound in complete medium from the 10 mM DMSO stock. A typical starting range is 100 µM down to 0.01 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (≤ 0.5%).

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control medium) to the appropriate wells.

-

Incubate for 72 hours at 37°C, 5% CO₂.

-

-

WST-1 Reagent Addition and Measurement:

-

Add 10 µL of WST-1 reagent to each well.[8]

-

Incubate for 2-4 hours at 37°C, 5% CO₂. The optimal incubation time may vary by cell type and should be determined empirically.

-

Gently shake the plate for 1 minute to ensure homogeneous color distribution.[8]

-

Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm if possible.[7]

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

-

Plot the % Viability against the log of the compound concentration and use non-linear regression (log[inhibitor] vs. response -- variable slope) to determine the IC50 value.

-

Example Data Presentation

| Compound Concentration (µM) | % Viability (Mean ± SD) |

| 100 | 5.2 ± 1.1 |

| 30 | 15.8 ± 2.5 |

| 10 | 48.9 ± 4.3 |

| 3 | 85.1 ± 3.8 |

| 1 | 95.3 ± 2.9 |

| 0.1 | 98.7 ± 1.5 |

| Vehicle Control | 100 ± 3.1 |

| Calculated IC50 | 10.5 µM |

Tier 2: Mechanistic Assays

If the foundational assays reveal significant cytotoxic or anti-proliferative activity, the next logical step is to investigate the underlying mechanism. Based on the known activities of related carbazole compounds, key cellular processes to investigate include apoptosis and the modulation of major survival and proliferation signaling pathways.

Apoptosis Induction Assay

Assay Principle: A hallmark of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells.[11] By using these two stains together, flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[11]

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with the test compound.

Materials:

-

Cells and culture reagents (as in Protocol 1)

-

6-well cell culture plates

-

Test compound at concentrations around the IC50 value (e.g., 1x, 2x, and 5x IC50)

-

Positive control for apoptosis (e.g., 1 µM Staurosporine)

-

FITC Annexin V/PI Apoptosis Detection Kit (e.g., BD Biosciences Cat. No. 556547)

-

1X Binding Buffer (provided in the kit)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in ~70-80% confluency after the treatment period (e.g., 0.5 x 10⁶ cells/well). Incubate for 24 hours.

-

Treat cells with the vehicle control, the test compound at selected concentrations, and the positive control.

-

Incubate for a relevant period determined from time-course experiments (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Staining:

-

Collect both the floating cells (in the supernatant) and the adherent cells (by gentle trypsinization). This is critical as apoptotic cells may detach.[10]

-

Combine the supernatant and trypsinized cells, and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of FITC Annexin V and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Set up appropriate gates to distinguish cell populations:

-

Lower-Left Quadrant (Annexin V- / PI-): Live cells

-

Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells/debris

-

-

Example Data Presentation

| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |

| Vehicle Control | 94.1 | 2.5 | 3.4 |

| Compound (10 µM) | 65.3 | 22.8 | 11.9 |

| Compound (20 µM) | 30.7 | 45.1 | 24.2 |

| Staurosporine (1 µM) | 15.2 | 55.9 | 28.9 |

Kinase Signaling Pathway Analysis

Assay Principle: The MAPK/ERK and PI3K/AKT pathways are central regulators of cell proliferation and survival, respectively.[12][13] Many anticancer agents exert their effects by inhibiting these pathways. The activation state of these pathways can be monitored by measuring the phosphorylation of key kinases, such as ERK1/2 (p44/42 MAPK) and Akt.[14][15] A decrease in the levels of phospho-ERK (p-ERK) or phospho-Akt (p-Akt) in response to compound treatment indicates pathway inhibition.

Signaling Pathways Overview

Caption: Simplified MAPK/ERK and PI3K/AKT signaling pathways.

Protocol 3: p-ERK and p-Akt Detection by Cell-Based ELISA

Objective: To determine if the test compound inhibits the phosphorylation of ERK and/or Akt.

Materials:

-

Cells, culture reagents, and test compound

-

96-well cell culture plates (clear bottom, black walls recommended for fluorescence)

-

Positive control activators (e.g., EGF for ERK, IGF-1 for Akt)

-

Fixation and permeabilization buffers (e.g., 4% formaldehyde, 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204) and Rabbit anti-p-Akt (Ser473)

-

Secondary antibody: HRP- or fluorophore-conjugated anti-rabbit IgG

-

Detection reagent (e.g., TMB substrate for HRP, or read fluorescence directly)

-

Total protein stain for normalization (e.g., Janus Green)

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and grow to ~90% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.

-

Pre-treat cells with the test compound or vehicle for 1-2 hours.

-

Stimulate the cells with a positive control activator (e.g., 100 ng/mL EGF for 10 minutes) to induce phosphorylation. Include unstimulated controls.

-

-

Fixation and Permeabilization:

-

Remove media and fix the cells with 4% formaldehyde for 20 minutes.

-

Wash wells 3 times with PBS.

-

Permeabilize with 0.1% Triton X-100 for 10 minutes. Wash 3 times with PBS.

-

-

Immunostaining:

-

Block with 5% BSA for 1 hour at room temperature.

-

Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash 3 times with PBS containing 0.1% Tween-20 (PBST).

-

Incubate with the secondary antibody for 1-2 hours at room temperature.

-

Wash 5 times with PBST.

-

-

Detection and Normalization:

-

Add detection reagent and measure the signal (absorbance or fluorescence) on a microplate reader.

-

After reading, wash out the substrate, and stain with a total protein stain (e.g., Janus Green). Elute the dye and measure its absorbance to normalize the phosphorylation signal to the cell number in each well.

-

Calculate the normalized phosphorylation level relative to the stimulated vehicle control.

-

Assay Validation and Trustworthiness

To ensure the reliability of these assays, a rigorous validation process is essential.[16] Key considerations include:

-

Controls: Every experiment must include negative (vehicle), positive (known active compound), and blank controls.

-